Cas no 1368356-52-8 (2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid)

2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid is a versatile organic compound with notable chemical stability and reactivity. It offers a unique triazole ring structure, providing enhanced functional group versatility for various synthetic transformations. The acetyl group offers protection during synthesis, while the acetic acid functionality allows for straightforward modifications. This compound is ideal for medicinal chemistry applications, particularly in the development of novel pharmaceuticals.
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid structure
1368356-52-8 structure
Product name:2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
CAS No:1368356-52-8
MF:C6H7N3O3
Molecular Weight:169.138080835342
CID:4594010
PubChem ID:82412965

2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
    • Z1416198304
    • 2-(4-acetyltriazol-1-yl)acetic acid
    • AKOS022711737
    • EN300-149291
    • 2-(4-acetyl-1H-1,2,3-triazol-1-yl)aceticacid
    • F84385
    • 1368356-52-8
    • インチ: 1S/C6H7N3O3/c1-4(10)5-2-9(8-7-5)3-6(11)12/h2H,3H2,1H3,(H,11,12)
    • InChIKey: OBZRUKCCCCPIRA-UHFFFAOYSA-N
    • SMILES: N1(CC(O)=O)C=C(C(C)=O)N=N1

計算された属性

  • 精确分子量: 169.04874109g/mol
  • 同位素质量: 169.04874109g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.6
  • トポロジー分子極性表面積: 85.1Ų

2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-149291-0.25g
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95.0%
0.25g
$281.0 2025-02-21
Enamine
EN300-149291-0.05g
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95.0%
0.05g
$132.0 2025-02-21
Enamine
EN300-149291-0.5g
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95.0%
0.5g
$443.0 2025-02-21
Enamine
EN300-149291-10g
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95%
10g
$2440.0 2023-11-13
Enamine
EN300-149291-0.1g
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95.0%
0.1g
$197.0 2025-02-21
Enamine
EN300-149291-1.0g
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95.0%
1.0g
$568.0 2025-02-21
Chemenu
CM461542-500mg
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95%+
500mg
$498 2023-02-02
Enamine
EN300-149291-5.0g
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95.0%
5.0g
$1644.0 2025-02-21
Chemenu
CM461542-250mg
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95%+
250mg
$326 2023-02-02
Enamine
EN300-149291-250mg
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
1368356-52-8 95.0%
250mg
$281.0 2023-09-28

2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid 関連文献

2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acidに関する追加情報

Introduction to 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS No. 1368356-52-8)

2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid, with the CAS number 1368356-52-8, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique triazole ring and acetyl group, which confer it with a range of chemical and biological properties that make it a valuable building block in various applications.

The molecular structure of 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid consists of a triazole ring linked to an acetyl group via a methylene bridge. The triazole moiety is known for its stability and reactivity, making it an ideal scaffold for the synthesis of complex molecules. The acetyl group, on the other hand, introduces additional functional groups that can be further modified or conjugated to other molecules.

In recent years, the use of 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid has been extensively explored in the context of drug discovery and development. One of the key areas of interest is its potential as a prodrug or a precursor for the synthesis of bioactive compounds. The triazole ring is known to enhance the metabolic stability and bioavailability of drugs, while the acetyl group can be hydrolyzed in vivo to release active metabolites.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid in the development of novel antiviral agents. The researchers demonstrated that derivatives of this compound exhibited potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The triazole ring was found to play a crucial role in enhancing the binding affinity and selectivity of these derivatives towards viral targets.

Beyond antiviral applications, 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid has also shown promise in the treatment of neurodegenerative diseases. A study published in Chemical Biology & Drug Design reported that certain derivatives of this compound exhibited neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells. The unique combination of the triazole and acetyl groups was found to be essential for these biological activities.

In addition to its therapeutic potential, 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid has been utilized as a key intermediate in the synthesis of various functional materials and polymers. Its reactivity and stability make it an attractive choice for click chemistry reactions, which are widely used in materials science and nanotechnology. For instance, researchers at the University of California demonstrated that this compound could be efficiently incorporated into polymer chains to create materials with enhanced mechanical properties and biocompatibility.

The synthesis of 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves a multi-step process that includes the formation of the triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction followed by acetylation. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions or employing biocatalysts.

In conclusion, 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS No. 1368356-52-8) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers seeking to develop new drugs and materials with enhanced properties. As ongoing research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in various scientific disciplines.

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